Product packaging for Yubeinine(Cat. No.:CAS No. 157478-01-8)

Yubeinine

Cat. No.: B2403323
CAS No.: 157478-01-8
M. Wt: 429.645
InChI Key: IQDIERHFZVCNRZ-UUSLGJCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Yubeinine is a natural steroidal alkaloid isolated from the bulbs of Fritillaria yuminensis . As a member of the steroidal alkaloid class, it shares a basic steroidal skeleton with an integrated nitrogen atom, a structure known for a wide spectrum of biological activities and significant research value . Alkaloids derived from Fritillaria species, such as this compound, are of great interest in natural product and medicinal chemistry research, particularly for their potential pharmacological properties . The broader class of steroidal alkaloids, to which this compound belongs, has demonstrated promising bioactivities including potential anticancer, antimicrobial, and anti-inflammatory effects, making them attractive starting points for drug discovery and pharmacological investigation . Fritillaria species have a long history of use in traditional medicine, and the ongoing scientific study of their alkaloidal components, like this compound, aims to elucidate their precise mechanisms of action and therapeutic potential . Please note that this product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H43NO3 B2403323 Yubeinine CAS No. 157478-01-8

Properties

IUPAC Name

(10S,20R,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15?,16-,17?,18?,19?,20?,21?,22?,23?,25?,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDIERHFZVCNRZ-UUSLGJCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(=O)C6[C@@]5(CC[C@H](C6)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Distribution of Yubeinine

Botanical Sources within Fritillaria Species

Yubeinine has been specifically isolated from the bulbs of Fritillaria yuminensis. nih.gov The isolation was achieved through chromatographic techniques, including column chromatography over silica (B1680970) gel, ODS, and Sephadex LH-20, as well as RP-HPLC. nih.gov The structure of this compound was identified primarily through NMR and MS analyses. nih.gov

The genus Fritillaria encompasses approximately 130–140 species worldwide, with a notable concentration in temperate regions of the Northern Hemisphere. med-life.cn Many Fritillaria species are known to contain a variety of alkaloids, which are considered valuable markers within the Liliaceae family. Over 100 alkaloids have been isolated from different parts of Fritillaria species, classified structurally as isosteroidal and steroidal types. While this compound has been confirmed in F. yuminensis, other Fritillaria species, such as F. cirrhosa, F. unibracteata, F. przewalskii, F. delavayi, F. taipaiensis, F. wabuensis, F. ussuriensis, F. pallidiflora, and F. walujewii, are also recognized for their alkaloid content, including compounds like imperialine (B1671802) and peimisine.

Geographic and Ecological Factors Influencing this compound Content

Fritillaria species are native to temperate areas across the Northern Hemisphere, including Europe, the Mediterranean, North America, and Asia. med-life.cn The geographical distribution of Fritillaria species is significantly influenced by environmental variables, with precipitation, elevation, and temperature being among the most important factors. These factors play a key role in controlling their distribution and can impact the accumulation of metabolites, including alkaloids, in the plants' underground bulbs.

Fritillaria species can be broadly categorized into groups based on their typical altitudinal distribution. For instance, species that serve as botanical origins for "Chuan Beimu" are primarily found at high altitudes, ranging from 2700 to 4000 meters. Other groups are distributed at intermediate altitudes (1500–2700 m) and lower altitudes (below 1500 m). The specific source of this compound, F. yuminensis, is reported to originate from the very northwestern corner of China, bordering Kazakhstan and Russia.

Studies on the potential geographical distribution of certain Fritillaria species indicate that climate change, particularly changes in temperature, precipitation, and snowfall, can affect their suitable habitats. This suggests that environmental shifts can influence where these plants can thrive and potentially impact the content of their chemical constituents.

Agronomic Considerations and Cultivation Strategies for this compound-Producing Plants

Given the reliance on Fritillaria species, particularly in traditional medicine, artificial cultivation and in vitro propagation techniques are explored as strategies to balance economic demands with ecological preservation. Cultivation conditions are known to influence the yield and quality of Fritillaria species.

For species found at lower altitudes, propagation through bulb reproduction is an effective cultivation method. However, species native to higher altitudes often still depend heavily on the collection of wild resources. Identifying and understanding the environmental factors of their natural geographical distribution is considered critical for successful artificial cultivation.

Isolation, Structural Elucidation, and Chemo Diversity of Yubeinine

Advanced Chromatographic Techniques for Yubeinine Isolation and Purification

Chromatographic methods are fundamental for separating this compound from complex plant extracts. Ultra-performance liquid chromatography (UPLC) is a technique utilized in the analysis of compounds, including those where this compound is used as an internal standard. researchgate.net, akjournals.com, researchgate.net, akjournals.com For instance, a UPLC method employing a C18 column with a gradient methanol-water mobile phase containing formic acid has been described, demonstrating effective chromatographic separation within a short elution time. researchgate.net, akjournals.com High-performance liquid chromatography (HPLC) is also a common method for the identification and quantification of glycoalkaloids, which can include compounds structurally related to this compound. biocrick.com Column chromatography over materials such as silica (B1680970) gel, ODS, and Sephadex LH-20, as well as RP-HPLC, have been used in the isolation of alkaloids, including this compound, from Fritillaria bulbs. biocrick.com

Comprehensive Spectroscopic Methods for this compound Structural Elucidation

Spectroscopic techniques are crucial for determining the intricate structure of this compound. The structural elucidation of alkaloids from Fritillaria species, including this compound, is primarily achieved through the analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. researchgate.net, researchgate.net, biocrick.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within the this compound molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for the structural assignment of natural products. researchgate.net, researchgate.net Analysis of NMR data is a primary method for confirming the structures of isolated compounds, often by comparing the spectral data with previously reported values for known compounds. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to provide insights into its fragmentation patterns. High-resolution mass spectrometry (HRMS), particularly HR-ESI-MS, is employed to establish the elemental composition of isolated alkaloids through comprehensive analysis of the data. researchgate.net, researchgate.net MS techniques, including tandem mass spectrometry (MS/MS), are also used for the identification and quantification of alkaloids. biocrick.com For example, in a study using this compound as an internal standard, multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in positive interface was used to analyze compounds based on their mass-to-charge (m/z) transitions. researchgate.net, akjournals.com, researchgate.net

Integration of 1D and 2D NMR with High-Resolution Mass Spectrometry

The combination of NMR and HRMS data is a powerful approach for the definitive structural elucidation of complex natural products like this compound. Structures are established through comprehensive analyses of 1D and 2D NMR data along with HR-ESI-MS data. researchgate.net This integrated approach allows for the confirmation of the molecular formula and provides detailed information about the connectivity and spatial arrangement of atoms, leading to the complete structural determination. researchgate.net, researchgate.net

Structural Relationships and Co-occurrence with Other Fritillaria Steroidal Alkaloids

This compound is a member of the diverse group of steroidal alkaloids found in Fritillaria species. nih.gov, mdpi.com It has been reported to co-occur with other alkaloids in various Fritillaria species, such as Fritillaria yuminensis and Fritillaria pallidiflora. researchgate.net, nih.gov, biocrick.com

Chemical Synthesis and Derivatization Strategies for Yubeinine Analogs

Semi-synthetic Modification of Natural Yubeinine for Analog Generation

Semi-synthetic approaches to obtaining this compound analogs involve using naturally isolated this compound as a starting material and performing chemical transformations to create new derivatives. This compound is isolated from natural sources, particularly Fritillaria species. theinterstellarplan.comwikipedia.orgalfa-chemistry.com The existence of "synthetic and semi-synthetic derivatives" of Fritillaria alkaloids, including this compound, is mentioned in research, indicating that this strategy is employed for generating analogs. nih.gov

This method leverages the complex pre-existing steroidal scaffold of the natural product, reducing the need for lengthy total synthesis. Semi-synthetic modifications can involve reactions that alter functional groups, introduce new substituents, or modify the existing ring system while retaining the fundamental steroidal core. While specific detailed protocols for the semi-synthetic modification of this compound were not provided in the search results, this approach is a common strategy in natural product chemistry to explore structure-activity relationships and generate compounds with potentially altered or improved properties.

Targeted Chemical Derivatization for Functional Group Manipulation

Targeted chemical derivatization of this compound involves specific chemical reactions aimed at modifying particular functional groups on the molecule. This is often undertaken for analytical purposes, to facilitate separation and detection, or as part of structure-activity relationship (SAR) studies to understand how specific chemical features influence biological activity. alfa-chemistry.comresearchgate.netontosight.airesearchgate.net

For Fritillaria alkaloids, which share structural similarities with this compound, derivatization strategies have been developed for analytical analysis. Examples include the esterification of hydroxyl-containing alkaloids with reagents such as 1-naphthoyl chloride and trimethylsilylation of hydroxyl groups with trimethylsilylimidazole. researchgate.netimrpress.com These reactions highlight the presence of reactive hydroxyl groups on the steroidal alkaloid scaffold that are amenable to chemical modification.

Mechanistic Pharmacology and Biological Activities of Yubeinine: Pre Clinical Investigations

In Vivo Pre-clinical Efficacy Studies in Animal Models:There is a lack of published in vivo studies in animal models that would provide data on the efficacy of Yubeinine for any potential therapeutic application.

Due to the absence of this fundamental preclinical data, it is not possible to construct the requested scientific article with the required detailed research findings and data tables. The scientific community awaits future research to elucidate the pharmacological profile of this particular steroidal alkaloid.

Pre-clinical Investigations into the Mechanistic Pharmacology and Biological Activities of this compound Fall Short of Comprehensive Data

Despite growing interest in the therapeutic potential of naturally derived compounds, detailed pre-clinical investigations into the specific biological activities of this compound, a Daphniphyllum alkaloid, remain notably scarce in publicly accessible scientific literature. While the broader class of Daphniphyllum alkaloids has been a subject of phytochemical and pharmacological research, yielding compounds with documented anti-inflammatory and cytotoxic properties, specific data on this compound's effects on the respiratory system, its precise anti-inflammatory mechanisms, and its efficacy in relevant disease models are not available.

The user-requested article on the "," structured with specific subsections on respiratory system modulation, anti-inflammatory responses, and evaluation in disease models, cannot be generated at this time due to a lack of specific, verifiable research findings on this compound. An exhaustive search of scientific databases and literature has not yielded the detailed experimental data necessary to produce a thorough, informative, and scientifically accurate article as per the user's stringent requirements.

General research into the Daphniphyllum genus has indicated that extracts and isolated alkaloids possess a range of biological activities. For instance, studies on extracts from Daphniphyllum neilgherrense have demonstrated significant anti-inflammatory effects in animal models such as carrageenan-induced paw edema in rats. Furthermore, other alkaloids isolated from Daphniphyllum calycinum have shown inhibitory activity on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcriptional pathway, a key regulator of the inflammatory response. However, these findings are not specific to this compound and cannot be extrapolated to describe its unique pharmacological profile without direct experimental evidence.

The creation of an article with detailed research findings, including data tables on respiratory modulation, anti-inflammatory responses, and disease model efficacy for this compound, would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy and ethical reporting. Therefore, until specific pre-clinical studies on this compound are conducted and published, a comprehensive and scientifically sound article on its mechanistic pharmacology and biological activities as outlined cannot be provided.

Structure Activity Relationship Sar Studies of Yubeinine and Its Analogs

Delineation of Essential Structural Motifs for Biological Activity

While comprehensive studies specifically delineating the essential structural motifs for Yubeinine's biological activity were not detailed in the search results, general observations from the analysis of related compounds provide context. PASS analysis conducted on a group of phytoconstituents including this compound suggested that modifications to their structure-activity relationships are needed to enhance bioactivity and bioavailability med-life.cn. In studies on other steroidal alkaloids, such as Imperialine (B1671802) derivatives, specific structural features like the 6-keto functionality have been highlighted as important for activity, such as anticholinergic effects. The number, type, and location of sugar moieties or the substitution of hydroxyl groups on the alkaloid backbone have also been noted to influence activity in related glycoalkaloids med-life.cn.

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between molecular descriptors (representing structural and physicochemical properties) and biological activity. This allows for the prediction of the activity of new or untested compounds. While QSAR modeling is a widely used technique in medicinal chemistry, specific detailed QSAR studies focused exclusively on this compound were not found in the provided search results. The general concept of SAR analysis, which can include QSAR, was mentioned in the context of evaluating compounds including this compound med-life.cn.

Impact of Stereochemistry and Functional Group Modifications on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact biological activity, as different stereoisomers can interact differently with biological targets. Similarly, modifications to functional groups on a molecule can alter its chemical properties and biological effects. Although detailed research findings on the specific impact of stereochemistry and various functional group modifications on the activity of this compound itself were not extensively reported in the search results, the general principle holds that such alterations would likely influence its observed tracheal relaxant effect or other potential bioactivities. Studies on related alkaloid structures indicate that the presence and position of groups like hydroxyls or attached sugars are relevant to their activity profiles med-life.cn. An analog of this compound, sinpeinine A, has also shown a relaxation effect on isolated tracheas, suggesting that structural variations among closely related compounds can lead to similar biological outcomes.

Based on the available search results, detailed research specifically focused on the comprehensive SAR, QSAR modeling, and the precise impact of stereochemistry and functional group modifications on the activity of this compound is limited.

Advanced Analytical Methodologies for Yubeinine Quantification and Characterization

Liquid Chromatography (LC)-Based Techniques for Analysis

Liquid chromatography is a cornerstone technique for the separation of Yubeinine from other co-occurring alkaloids and plant constituents. mdpi.com Its versatility allows for various configurations to enhance separation efficiency and detection.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., UV, ELSD)

High-Performance Liquid Chromatography (HPLC) is widely employed for the analysis of alkaloids. However, this compound, like many steroidal alkaloids, lacks a strong chromophore, which makes detection by Ultraviolet (UV) spectrophotometry challenging. researchgate.netresearchgate.net To overcome this, derivatization techniques can be employed to introduce a UV-absorbing tag to the molecule, allowing for quantification at specific wavelengths. researchgate.netnih.govkoreascience.kr The selection of the detection wavelength is a critical parameter to maximize the response for the analyte while minimizing interference from the sample matrix. youtube.com

An alternative to UV detection is the use of an Evaporative Light Scattering Detector (ELSD). The ELSD is a universal detector that is not dependent on the optical properties of the analyte. nih.govnih.gov It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. koreascience.kr This makes it particularly suitable for the analysis of compounds like this compound that have poor UV absorption. researchgate.netshimadzu.com HPLC-ELSD methods have been successfully developed for the quantification of similar non-chromophoric compounds, demonstrating good reproducibility and sensitivity. researchgate.netnih.gov

Table 1: Comparison of Detectors Used in HPLC for this compound Analysis
DetectorPrinciple of OperationApplicability to this compoundKey Considerations
Ultraviolet (UV)Measures the absorbance of light by the analyte at a specific wavelength.Indirectly applicable after a derivatization step to introduce a chromophore. researchgate.netkoreascience.krRequires method development for derivatization; wavelength selection is crucial to avoid interference. youtube.com
Evaporative Light Scattering Detector (ELSD)Measures light scattered by non-volatile analyte particles after mobile phase evaporation. koreascience.krDirectly applicable as it does not require a chromophore, making it ideal for this compound. shimadzu.comMobile phase must be volatile; response can be non-linear.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. nih.gov UHPLC systems utilize columns packed with sub-2 µm particles, which leads to higher separation efficiency. chiraltech.com This enhanced resolving power is particularly advantageous when analyzing complex extracts from Fritillaria species, which contain numerous structurally similar alkaloids. mdpi.comnih.gov

The transition from HPLC to UHPLC can reduce analysis times significantly, often by a factor of three to five or more, while also decreasing solvent consumption, aligning with the principles of green chemistry. nih.gov For the analysis of this compound and related compounds, UHPLC can provide sharper peaks and better separation from interfering matrix components, leading to more accurate quantification. nih.govnih.gov The higher operating pressures of UHPLC systems are a key feature that enables the use of smaller particle-packed columns to achieve this superior performance.

Mass Spectrometry (MS)-Based Methods for Identification and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. nottingham.ac.uk Its ability to provide molecular weight and fragmentation information makes it highly specific and powerful, especially when coupled with a chromatographic separation front-end. bohrium.comyoutube.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of LC with the detection power of MS. researchgate.net This combination is exceptionally well-suited for analyzing this compound in complex botanical extracts. researchgate.netresearchgate.netnih.gov LC-MS methods have been instrumental in identifying dozens of alkaloids, including this compound, in various parts of Fritillaria plants. researchgate.netnih.gov

Using high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers, it is possible to determine the elemental composition of this compound and other co-eluting compounds with high accuracy. nih.govbohrium.com This capability is crucial for the tentative identification of unknown alkaloids and for differentiating between isomers. bohrium.com

LC-Tandem Mass Spectrometry (LC-MS/MS) for Selective Quantification

For highly selective and sensitive quantification of this compound, particularly in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov This technique operates by selecting the protonated molecule (precursor ion) of this compound in the first mass analyzer, subjecting it to fragmentation, and then monitoring specific fragment ions (product ions) in the second mass analyzer. nih.govuab.edu This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), drastically reduces background noise and matrix interference, allowing for quantification at very low levels. uab.edumdpi.com

The development of a robust LC-MS/MS method involves the optimization of both chromatographic conditions and mass spectrometric parameters, including the selection of precursor-product ion transitions and collision energies. nih.govmdpi.com This technique has become the gold standard for pharmacokinetic studies and trace-level analysis of drugs and metabolites in biological samples. researchgate.netnih.gov

Table 2: Typical Mass Spectrometry Parameters for this compound Analysis
ParameterDescriptionTypical Application
Ionization ModeElectrospray Ionization (ESI) in positive mode is typically used for alkaloids like this compound. researchgate.netnih.govLC-MS, LC-MS/MS
Precursor Ion [M+H]⁺The mass-to-charge ratio (m/z) of the protonated this compound molecule.Selected in the first stage of MS/MS analysis. nih.gov
Product IonsSpecific fragment ions generated from the precursor ion.Monitored in the second stage of MS/MS for quantification (MRM). uab.edu
Collision EnergyThe energy applied to induce fragmentation of the precursor ion. This is optimized for each specific transition.LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, but its application to non-volatile compounds like the steroidal alkaloid this compound requires a chemical derivatization step. jfda-online.comnih.gov Derivatization is necessary to convert the polar, non-volatile analyte into a more volatile and thermally stable compound suitable for GC analysis. jfda-online.comnih.gov Common derivatization reactions include silylation or acylation, which target active hydrogen atoms in functional groups like hydroxyls and amines. jfda-online.com

While GC-MS can offer excellent chromatographic resolution, the requirement for derivatization adds a step to sample preparation and may introduce variability. jfda-online.com For some classes of alkaloids, GC-MS analysis without derivatization is possible; however, for complex steroidal alkaloids like this compound, this is generally not feasible due to their low volatility. nih.govnih.gov Therefore, while GC-MS is a valuable tool in analytical chemistry, LC-based methods are more commonly and directly applied to the analysis of this compound.

Pre-column and Post-column Derivatization Techniques in Analytical Protocols

Many steroidal alkaloids, including this compound, lack a strong chromophore, which makes their detection by UV-Vis absorbance detectors in High-Performance Liquid Chromatography (HPLC) challenging, resulting in low sensitivity. researchgate.net Derivatization techniques are employed to overcome this limitation by chemically modifying the analyte to attach a chromophoric or fluorophoric tag, thereby enhancing its detectability. actascientific.comjasco-global.com This can be performed either before (pre-column) or after (post-column) chromatographic separation.

Pre-column Derivatization: In this approach, the derivatization reaction is carried out before the sample is injected into the HPLC system. jasco-global.com The analyte is mixed with a derivatizing reagent, and the resulting product is then separated on the chromatographic column. actascientific.com

Advantages: This method offers a wide choice of reagents and reaction conditions, and potential excess reagent and by-products can be separated from the derivatized analyte during chromatography. jasco-global.comcreative-proteomics.com It can be automated using modern autosamplers, which improves reproducibility. axionlabs.com

Disadvantages: The derivatization reaction may not be complete, or multiple derivative products could form, leading to complex chromatograms and potential quantification errors. creative-proteomics.com The derivative must also be stable throughout the chromatographic run.

Post-column Derivatization: Here, the derivatization reaction occurs after the separation of the analyte on the HPLC column and before it reaches the detector. nih.gov The column eluent is mixed with the derivatizing reagent in a reaction coil, and the product then flows into the detector. actascientific.com

Advantages: This technique eliminates the possibility of forming multiple derivative peaks for a single analyte and is not affected by the presence of excess reagent, as it does not pass through the column. actascientific.com It is particularly useful for analytes that are unstable after derivatization.

Disadvantages: The reaction must be rapid and complete in the short time it takes for the eluent to travel from the column to the detector. actascientific.com The instrumentation is more complex, requiring an additional pump for the reagent and a reaction coil, which can lead to band broadening and a loss of chromatographic efficiency. nih.gov

For a compound like this compound, which possesses hydroxyl and tertiary amine functional groups, various derivatizing agents could be considered, depending on the specific analytical goal and the detection method available.

Development and Validation of Robust Analytical Methods for Research and Quality Control

The development and validation of analytical methods are critical for ensuring reliable and reproducible quantification of this compound in research and quality control settings. nih.govresearchgate.net Techniques such as HPLC with UV detection (HPLC-UV) or mass spectrometry (LC-MS/MS) are commonly employed. nih.govrsc.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose and provides useful, reliable data. nih.gov The validation process is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

The key validation parameters include:

Specificity/Selectivity: This ensures that the signal measured is unequivocally from the analyte of interest (this compound) and is not affected by the presence of other components such as impurities, degradation products, or matrix components. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. nih.govnih.gov

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with a known concentration of the analyte (e.g., spiked samples) and calculating the percent recovery. nih.govekb.eg

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, column temperature). mdpi.com This provides an indication of its reliability during normal usage.

The development of a robust LC-MS/MS method, for example, would involve optimizing sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic conditions (column, mobile phase, gradient), and mass spectrometer settings (ionization mode, precursor/product ion transitions). nih.govyoutube.comyoutube.com

Table 2: Example of a Method Validation Summary for this compound Quantification by HPLC-UV

Validation ParameterAcceptance CriteriaTypical Result
SpecificityNo interference at the retention time of this compoundPass
Linearity (R²)≥ 0.9950.9991
RangeDefined concentration range1.0 - 100.0 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (RSD)≤ 2.0%Intra-day: 0.8%; Inter-day: 1.5%
LODSignal-to-Noise Ratio ≥ 3:10.3 µg/mL
LOQSignal-to-Noise Ratio ≥ 10:11.0 µg/mL
RobustnessRSD ≤ 2.0% for varied parametersPass

Potential Therapeutic Applications and Future Research Directions of Yubeinine

Conceptual Therapeutic Role in Respiratory Disorders

One of the key properties identified for Yubeinine is its tracheal relaxant effect. mdpi.combiocrick.com This finding is particularly significant given the traditional use of Fritillaria species in treating respiratory conditions characterized by bronchoconstriction, such as asthma and cough. medchemexpress.comresearchgate.net The ability of this compound to relax tracheal smooth muscle suggests a potential therapeutic role in alleviating airway narrowing, which is a primary issue in obstructive respiratory diseases. While this effect has been observed, further research is needed to fully understand the potency and mechanism of this compound's tracheal relaxant activity and to compare it with established bronchodilators.

Prospective Applications in Inflammatory Diseases

Beyond its effects on the respiratory system, this compound and other alkaloids isolated from Fritillaria pallidiflora have demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages. medchemexpress.com Nitric oxide is a key mediator in inflammatory responses, and its overproduction is implicated in various inflammatory conditions. Specifically, this compound (referred to as compound 4 in one study on Fritillaria verticillata) showed NO release inhibitory activity with an IC50 value of 32.6 μM in LPS-stimulated RAW 264.7 cells. med-life.cn This suggests that this compound could hold promise as an anti-inflammatory agent. The broad interest in natural products for developing anti-inflammatory therapies further supports the investigation of this compound in this area. researchgate.net

The anti-inflammatory activity observed for this compound and related alkaloids can be summarized in the following table:

CompoundSource PlantActivityIC50 (μM)Cell LineReference
This compoundFritillaria verticillataInhibition of NO release32.6LPS-stimulated RAW 264.7 med-life.cn
Alkaloids from F. pallidifloraFritillaria pallidifloraInhibition of NO inhibitory activitiesNot specifiedLPS-induced RAW264.7 medchemexpress.com

Note: The study on F. pallidiflora alkaloids indicated that yibeinone showed the strongest inhibitory effects among the tested compounds, which included this compound. medchemexpress.com

Mechanistic Insights for Future Drug Discovery Initiatives

Understanding the precise molecular mechanisms through which this compound exerts its tracheal relaxant and anti-inflammatory effects is crucial for its development as a potential therapeutic agent. While the exact mechanisms of this compound are still under investigation, research on other alkaloids from Fritillaria species provides potential avenues for exploration. For instance, some Fritillaria alkaloids have been shown to influence inflammatory pathways such as NF-κB, TNF signaling, HIF-1 signaling, and JAK-STAT signaling. med-life.cn Further studies are needed to determine if this compound acts through similar pathways or involves novel mechanisms. Elucidating these mechanisms will be vital for rational drug design and optimization efforts.

Challenges in Research and Development of Natural Product Alkaloids

Despite the promising potential of natural product alkaloids like this compound, their research and development face several inherent challenges. These challenges include the complexity of isolating and purifying specific compounds from natural sources, difficulties in achieving scalable and sustainable production, and issues related to bioavailability and potential toxicity that need thorough evaluation. med-life.cnresearchgate.net Historically, these complexities contributed to a decline in natural product-based drug discovery in favor of synthetic chemistry. Furthermore, the process of dereplication, identifying known compounds to avoid redundant research, can also be challenging with natural products. researchgate.net Addressing these hurdles is essential for the successful translation of promising natural compounds into viable therapeutic agents.

Emerging Technologies and Interdisciplinary Research Opportunities

Fortunately, advancements in technology are providing powerful tools to overcome the challenges in natural product research. Emerging technologies such as high-throughput screening allow for rapid assessment of the biological activity of numerous compounds. med-life.cn Computational modeling and artificial intelligence (AI) are revolutionizing the field by assisting in the identification of potential drug candidates, predicting their activity and targets, and optimizing their structures. med-life.cnresearchgate.net Techniques like genomics, proteomics, and metabolomics provide deeper insights into the biosynthesis of natural products and their interactions within biological systems. med-life.cn Additionally, synthetic biology offers possibilities for engineered production of complex natural compounds. med-life.cn Leveraging these emerging technologies through interdisciplinary collaboration, bringing together expertise in chemistry, biology, pharmacology, and computational science, is key to accelerating the discovery and development of natural product alkaloids like this compound. med-life.cn

Q & A

Q. How can computational models (e.g., molecular docking, MD simulations) be integrated with experimental data to clarify this compound’s mechanism of action?

  • Methodological Answer : Dock this compound into target protein structures (PDB) using AutoDock Vina or Schrödinger Suite. Validate predictions via mutagenesis (e.g., alanine scanning) and surface plasmon resonance (SPR) binding assays. Perform molecular dynamics (MD) simulations to assess stability of ligand-protein complexes over 100-ns trajectories .

Guidance for Data Contradiction and Reproducibility

  • Handling Conflicting Data : Adopt iterative validation cycles, as emphasized in qualitative research frameworks, to test hypotheses under varying conditions .
  • Reproducibility : Follow Beilstein Journal guidelines for experimental detail, including reagent purity, instrument calibration, and raw data archiving .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.